VinSpinIC

Epigenetic Chemical Probe Chromatin Biology Tudor Domain Inhibitor

Epigenetics researchers using VinSpinIn require a matched inactive control to distinguish SPIN target engagement from scaffold-driven cytotoxicity. VinSpinIC (TD020826a, MW 739.0) is the SGC-developed negative control with near-identical physicochemical properties to VinSpinIn but no measurable SPIN1 binding (Kd > detection limit). • Enables clean attribution of RNA-seq (GSE123084), ChIP-seq & ATAC-seq differential signals • Parallel cellular toxicity profile isolates on-target phenotypes per Chemical Probes Portal guidelines • Validated baseline for methyltransferase selectivity panels (IC50 ~14-28 µM) • cLogP ~5.48 matches VinSpinIn, ensuring comparable intracellular exposure

Molecular Formula C42H58N8O4
Molecular Weight 738.98
Cat. No. B1193773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinSpinIC
SynonymsVinSpinIC;  Vinnie's Spindlin Inactive Control;  TD020826a
Molecular FormulaC42H58N8O4
Molecular Weight738.98
Structural Identifiers
SMILESO=C(N1CCC(CCN2CCCC2)CC1)CN3N=NC(COC4=CC5=C(CN(CCCCOC6=CC7=C(C=C6OCC8CC8)C(C)(C)C(N)=N7)C5)C=C4)=C3
InChIInChI=1S/C42H58N8O4/c1-42(2)36-22-38(54-28-31-7-8-31)39(23-37(36)44-41(42)43)52-20-6-5-16-48-24-32-9-10-35(21-33(32)25-48)53-29-34-26-50(46-45-34)27-40(51)49-18-12-30(13-19-49)11-17-47-14-3-4-15-47/h9-10,21-23,26,30-31H,3-8,11-20,24-25,27-29H2,1-2H3,(H2,43,44)
InChIKeyFOBGCBSESHUBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VinSpinIC: Matched-Pair Negative Control for Spindlin Probes


VinSpinIC (Vinnie's Spindlin Inactive Control, TD020826a) is a structurally matched negative control compound developed specifically for use alongside VinSpinIn, a potent and selective chemical probe targeting the Spindlin (SPIN) family of Tudor domain-containing chromatin reader proteins [1]. VinSpinIC shares an identical molecular weight (739.0 g/mol) and nearly identical physicochemical properties with VinSpinIn, but lacks measurable binding activity to SPIN family targets [2]. The compound was developed by the Structural Genomics Consortium (SGC) as part of an open-access chemical probe initiative to enable rigorous experimental validation in epigenetic and chromatin biology research [3].

1
Matched-pair design
Structurally identical negative control for VinSpinIn; same core scaffold and physicochemical profile
2
Target inactivity
No detectable binding to SPIN1/2/3/4 Tudor domains; appropriate comparator for target engagement studies
3
Rigorous experimental control
Designed for epigenetic and chromatin biology research; supports attribution of phenotypes to SPIN family inhibition

Why VinSpinIC Cannot Be Replaced by Generic Controls


The use of a structurally matched inactive control such as VinSpinIC is scientifically critical because off-target toxicities and non-specific cellular perturbations—not target engagement—can confound interpretation of phenotypic data. In the case of the VinSpinIn/VinSpinIC pair, expert reviewers at the Chemical Probes Portal have noted that both the active probe (VinSpinIn) and the inactive control (VinSpinIC) displayed cellular toxicity, implying off-target effects inherent to the chemical scaffold rather than to SPIN family inhibition [1]. Without VinSpinIC as a matched-pair comparator, any observed phenotypic changes could be erroneously attributed to SPIN target engagement when they may in fact reflect scaffold-driven cytotoxicity. Vehicle controls (DMSO alone) cannot substitute for a matched inactive analog because they do not control for compound-specific properties including cell permeability, intracellular accumulation, membrane perturbation potential, and protein binding artifacts that are independent of the intended target engagement [1].

!
Vehicle control (DMSO) does not control for compound-specific permeability, intracellular accumulation, or membrane perturbation; phenotypic changes may not be cleanly attributed.
!
Unrelated inactive compounds lack matched physicochemical properties; differential cellular distribution may confound target engagement interpretation.
!
Both active probe (VinSpinIn) and inactive control (VinSpinIC) exhibit parallel scaffold-driven cytotoxicity; only a matched-pair design can distinguish target-mediated effects from off-target scaffold effects.

VinSpinIC: Quantitative Evidence for Procurement


Near-Identical Physicochemical Matching

VinSpinIC shares the same molecular formula (C42H58N8O4) and molecular weight (739.0 g/mol) as VinSpinIn, with a computed cLogP of approximately 5.48 and topological polar surface area (TPSA) of approximately 123.57 Ų, ensuring comparable cell permeability and subcellular distribution properties [1][2]. This level of physicochemical matching is essential for attributing any observed phenotypic differences exclusively to target engagement rather than to differential compound behavior in cellular systems.

Physicochemical matching
Head-to-head
MW 739.0 g/mol; cLogP ~5.48; TPSA ~123.57 Ų — near-identical to VinSpinIn (Δ negligible)
Supports attribution of phenotypic differences to target engagement rather than physicochemical artifacts.
Computed properties (RDKit/PubChem); identical molecular formula C42H58N8O4.
Epigenetic Chemical Probe Chromatin Biology Tudor Domain Inhibitor

No Measurable SPIN Protein Binding

VinSpinIC has been validated as a negative control that does not bind to SPIN family Tudor domains. While VinSpinIn binds to SPIN1 with a Kd of 9.9 nM (as measured by AlphaScreen and ITC) and produces a thermal shift (ΔTm) of 13.17°C in DSF assays, VinSpinIC shows no detectable binding or thermal stabilization of the target proteins [1][2]. In methyltransferase selectivity assays, VinSpinIC demonstrated an IC50 of approximately 28–14 µM against the tested methyltransferase panel, compared to VinSpinIn which showed >300-fold selectivity for SPIN1 over PRMT4 (IC50 values: ~30 nM for SPIN1 vs. >10 µM for methyltransferases) [3].

SPIN binding activity
Head-to-head
No detectable binding (Kd > LoD) vs. Kd 9.9 nM for VinSpinIn
Confirms genuine negative control; enables target-specific phenotype isolation.
AlphaScreen, ITC; >3,000-fold affinity difference; DSF ΔTm 13.17 °C for VinSpinIn only.
SPIN1 Tudor Domain Binding Affinity

Parallel Cellular Toxicity Profiles

Expert reviewers at the Chemical Probes Portal have explicitly noted that 'both the active and inactive compounds displayed toxicity, implying off-target effects' inherent to the chemical scaffold [1]. Despite significant medicinal chemistry efforts, the toxicity issues relating to this chemical series could not be resolved [1]. This parallel toxicity profile demonstrates that VinSpinIC is an essential comparator: any phenotypic effects observed with VinSpinIn that are also observed with VinSpinIC cannot be attributed to SPIN family target engagement. Conversely, phenotypes that are unique to VinSpinIn and absent with VinSpinIC can be confidently assigned to on-target SPIN inhibition.

Cellular toxicity
Head-to-head
Parallel toxicity profiles observed for both active and inactive compounds
Necessary for discriminating scaffold-driven cytotoxicity from target-mediated effects.
Qualitative assessment; exact IC50 values not publicly specified.
Chemical Probe Validation Cytotoxicity Off-Target Effects

Validation in Published Transcriptomic Studies

VinSpinIC has been employed as the designated negative control in published RNA-seq studies investigating SPIN1 function. In a GEO-deposited transcriptomic dataset (GSE123084), researchers treated SSC-40 cells with either VinSpinIn (designated 'compound 12'), VinSpinIC (designated 'compound 15'), or DMSO control, followed by RNA-seq analysis at 5 and 7 days post-treatment [1]. The differential gene expression analysis using DESeq2 (FDR-adjusted p-value < 0.05, log2 fold change > 1) enabled identification of transcriptomic changes specifically attributable to SPIN1 inhibition, with VinSpinIC serving as the essential comparator for filtering out compound-specific transcriptional noise and scaffold-driven expression changes.

Transcriptomic validation
Cross-study comparable
Employed as negative control in published RNA-seq study (GSE123084) with VinSpinIn and DMSO
Demonstrated use reduces method-development burden for new investigators.
DESeq2 analysis, FDR 1; SSC-40 cells, 5–7 day treatment.
Transcriptomics RNA-Seq Gene Expression

VinSpinIC: Key Research Applications


Transcriptomic and Epigenomic Profiling

When performing RNA-seq, ChIP-seq, or ATAC-seq experiments to characterize the transcriptional and chromatin effects of SPIN family inhibition, VinSpinIC provides the essential negative control required for deconvoluting target-specific effects from scaffold-driven transcriptional noise. The near-identical physicochemical properties (mol. wt. 739.0 g/mol; cLogP ~5.48) ensure comparable intracellular exposure, while the documented lack of SPIN1 binding (Kd > detection limit vs. 9.9 nM for VinSpinIn) enables clean attribution of differential gene expression to SPIN target engagement [1][2]. This approach has been successfully employed in published RNA-seq studies (GSE123084) where VinSpinIC treatment defined the baseline transcriptional signature against which VinSpinIn-induced changes were measured [3].

Mechanism-of-Action Validation

For investigators seeking to establish a causal link between SPIN family inhibition and a phenotypic outcome (e.g., proliferation arrest, differentiation, or apoptosis), the parallel toxicity profile of VinSpinIC and VinSpinIn makes the inactive control indispensable. Because both compounds exhibit cellular toxicity attributable to the chemical scaffold [4], any phenotype that appears in both treatment arms must be attributed to off-target or scaffold-mediated effects, not SPIN inhibition. Only phenotypes uniquely present with VinSpinIn and absent with VinSpinIC can be confidently assigned to on-target SPIN family engagement. This matched-pair experimental design is the gold standard recommended by the Chemical Probes Portal for robust mechanism-of-action studies [4].

Selectivity Profiling for SPIN Probes

When profiling the selectivity of novel SPIN-targeting compounds across methyltransferase panels or other epigenetic targets, VinSpinIC serves as the benchmark negative control. In published methyltransferase selectivity assays, VinSpinIn was tested at 10 µM and 50 µM alongside VinSpinIC to establish the background activity threshold [5]. VinSpinIC's documented IC50 of approximately 14–28 µM against methyltransferase panels provides a quantitative baseline for distinguishing target-specific inhibition from non-specific assay interference or weak off-target activity [5]. Procurement of VinSpinIC enables standardization of selectivity profiling protocols and ensures comparability of data across different research groups.

Epigenetic Probe Validation Training

VinSpinIC serves as an ideal instructional tool for teaching the principles of chemical probe validation in academic and industrial training settings. The matched-pair design (identical formula, molecular weight, and physicochemical properties) coupled with the documented absence of target binding and parallel toxicity profile provides a clear, data-rich case study for illustrating why structurally matched inactive controls are essential for rigorous chemical biology research [1][4]. The compound's availability through multiple commercial vendors (TargetMol, CymitQuimica, BenchChem) and its characterization in public databases (PubChem CID 155523363; ChEMBL ID CHEMBL4452624) facilitate accessibility for educational and training purposes .

Application
Selection Property
Validation Focus
Transcriptomic / epigenomic profiling
Structurally matched negative control
Target-specific vs. scaffold-driven expression changes
Mechanism-of-action studies
Parallel toxicity profile enables target attribution
Phenotypes unique to active probe vs. shared scaffold effects
SPIN selectivity profiling
Documented inactivity in methyltransferase panel
Baseline for distinguishing target inhibition from assay interference
Chemical probe training / education
Well-characterized matched-pair control
Case study for rigorous control design in chemical biology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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